![molecular formula C28H22N2O B8212248 (3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8212248.png)
(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The process may start with the preparation of the indeno[1,2-d]oxazole core, followed by the introduction of the pyridine ring and the benzhydryl group. Common reagents used in these reactions include:
Indene derivatives: For constructing the indeno[1,2-d]oxazole core.
Pyridine derivatives: For introducing the pyridine ring.
Benzhydryl halides: For attaching the benzhydryl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, (3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these molecules can be explored for various applications.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and other products that require precise chemical properties.
Mechanism of Action
The mechanism of action of (3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]thiazole: Similar structure but contains a sulfur atom instead of oxygen.
(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]imidazole: Similar structure but contains a nitrogen atom instead of oxygen.
Uniqueness
The uniqueness of (3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(3aR,8bS)-2-(6-benzhydrylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O/c1-3-10-19(11-4-1)26(20-12-5-2-6-13-20)23-16-9-17-24(29-23)28-30-27-22-15-8-7-14-21(22)18-25(27)31-28/h1-17,25-27H,18H2/t25-,27+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBKALXGBXIHIG-VPUSJEBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
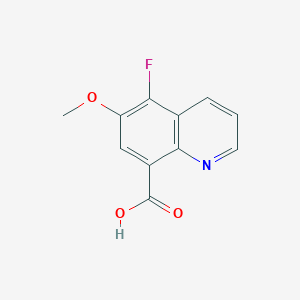

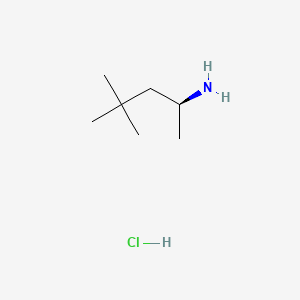
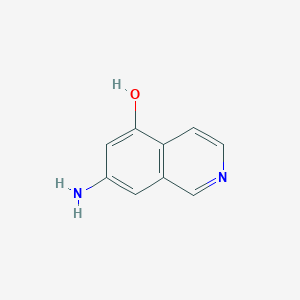
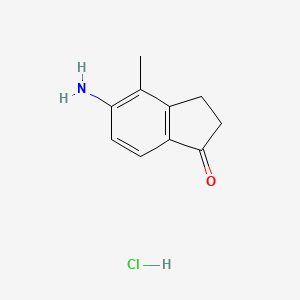

![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea](/img/structure/B8212212.png)
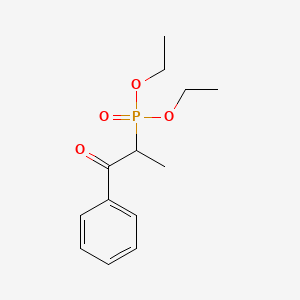

![(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8212226.png)
![(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid](/img/structure/B8212246.png)
![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B8212262.png)
![2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate](/img/structure/B8212263.png)
![Bis(dibenzo[b,d]furan-3-yl)amine](/img/structure/B8212274.png)
